Ganglioside GD1a

Content Navigation

Obtaining reproducible data in myelin or neurotoxin research is hampered by undefined ganglioside mixtures. Ganglioside GD1a (CAS 12707-58-3) is the only structure with the terminal α2-3 sialic acid required for high-affinity MAG binding. SMolecule provides isomerically pure GD1a. * Validates MAG-dependent axon-glia interaction-unlike GM1 or GD1b. * Eliminates confounding contaminants present in brain extracts. * Serves as a precise antigen standard for anti-GD1a autoantibody assays in GBS research.

CAS Number

Product Name

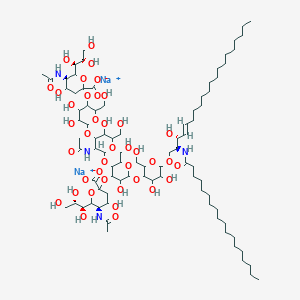

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Purity

Package Size

Ganglioside GD1a is a disialic acid-containing glycosphingolipid, recognized as one of the four predominant gangliosides in the mammalian brain, alongside GM1, GD1b, and GT1b. It is an integral component of the outer leaflet of neuronal plasma membranes, where it plays a critical role in modulating cell signal transduction, maintaining axon-myelin stability, and serving as a specific receptor for extracellular ligands. Structurally, GD1a is synthesized from its precursor GM1 and features a terminal α2-3-linked sialic acid on the non-reducing galactose, a feature essential for many of its specific biological interactions.

Research Fit

References

- [1] Vajn, K., Viljetić, B., Degmečić, I. V., Schnaar, R. L., & Heffer, M. (2013). Differential distribution of major brain gangliosides in the adult mouse central nervous system. PloS one, 8(9), e75720.

- [2] Aureli, M., Grassi, S., Prioni, S., Sonnino, S., & Prinetti, A. (2020). Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications. Frontiers in Molecular Neuroscience, 13, 570685.

- [3] Sturgill, E. R., et al. (2012). Biosynthesis of the major brain gangliosides GD1a and GT1b. Glycobiology, 22(10), 1289–1301.

- [4] Kolter, T. (2012). Ganglioside biochemistry. ISRN biochemistry, 2012, 506160.

Substituting Ganglioside GD1a with its biosynthetic precursor (GM1), its isomer (GD1b), or a less-defined brain ganglioside mixture is unreliable for targeted research due to profound differences in biological function driven by specific glycan structures. For instance, the terminal α2-3-linked sialic acid present on GD1a—but absent on GM1 and GD1b—is an absolute requirement for high-affinity binding to myelin-associated glycoprotein (MAG), a key protein for axon-myelin stability. This makes GM1 and GD1b unsuitable substitutes in studies of myelination or axon-glia communication. Furthermore, the use of crude ganglioside mixtures introduces significant variability and contaminants, which can confound results in sensitive cell-based assays or binding studies, undermining experimental reproducibility. The precise structure of GD1a is essential for its distinct roles in cell signaling and receptor recognition, making high-purity, isomerically-defined GD1a a prerequisite for valid and reproducible results in its key application areas.

Substitution Risk

References

- [3] Sturgill, E. R., et al. (2012). Biosynthesis of the major brain gangliosides GD1a and GT1b. Glycobiology, 22(10), 1289–1301.

- [10] Pestronk, A. (2003). Clinical and diagnostic role of ganglioside antibody testing. In: Rose, N.R., Hamilton, R.G. (eds) Manual of Clinical and Laboratory Immunology. ASM Press, Washington, D.C.

- [21] Vinson, M., et al. (2001). Gangliosides are functional nerve cell ligands for myelin-associated glycoprotein (MAG), an inhibitor of nerve regeneration. The Journal of biological chemistry, 276(23), 20280–20285.

Essential for Myelin-Associated Glycoprotein (MAG) Binding, Unlike Precursor GM1

Ganglioside GD1a is a high-affinity ligand for Myelin-Associated Glycoprotein (MAG), a critical regulator of axon-myelin stability. This interaction is strictly dependent on the terminal α2-3-linked sialic acid on GD1a's glycan structure. In cell adhesion assays, MAG-transfected cells readily bind to surfaces coated with GD1a. In stark contrast, its direct biosynthetic precursor, Ganglioside GM1, which lacks this terminal sialic acid, fails to support MAG-mediated cell adhesion. This demonstrates a clear, non-interchangeable functional requirement for the specific structure of GD1a.

| Evidence Dimension | MAG-mediated cell adhesion |

| Target Compound Data | Supports MAG-mediated cell adhesion |

| Comparator Or Baseline | Ganglioside GM1: Does not support MAG-mediated adhesion |

| Quantified Difference | Qualitative functional difference (Adhesion vs. No Adhesion) |

| Conditions | In vitro cell adhesion assay using MAG-transfected COS-1 cells on ganglioside-coated microwells. |

For research on myelination, demyelinating diseases, or axon-myelin signaling, GD1a is required; its precursor GM1 is not a functional substitute for this critical interaction.

Distinct Toxin Binding Profile Compared to Other Major Brain Gangliosides

Ganglioside GD1a serves as a component of the high-affinity receptor complex for several neurotoxins, but its binding kinetics differ from those of other gangliosides. In Surface Plasmon Resonance (SPR) studies measuring cholera toxin binding, GD1a showed a dissociation constant (Kd) of 19.4 ± 4.2 pM. While its precursor GM1 is the highest affinity receptor (Kd = 4.61 ± 0.63 pM), GD1a binds with significantly higher affinity than other major brain gangliosides like GT1b (Kd = 44.5 ± 10.6 pM) and GD1b (Kd = 72.9 ± 14.5 pM). For botulinum neurotoxin type B (BoNT/B), both GD1a and GT1b can form the receptor complex, but they confer different maximum binding capacities to the system.

| Evidence Dimension | Cholera Toxin Dissociation Constant (Kd) |

| Target Compound Data | 19.4 ± 4.2 pM |

| Comparator Or Baseline | GM1: 4.61 ± 0.63 pM; GT1b: 44.5 ± 10.6 pM; GD1b: 72.9 ± 14.5 pM |

| Quantified Difference | ~2.3-fold higher affinity than GT1b; ~3.8-fold higher affinity than GD1b |

| Conditions | Surface Plasmon Resonance (SPR) analysis of cholera toxin binding to a ganglioside-containing lipid monolayer. |

Researchers studying specific toxin-receptor interactions require the precise ganglioside to replicate the correct binding kinetics and stoichiometry; GD1a cannot be substituted by GD1b or GT1b without altering these fundamental parameters.

Purity Dependent-Reproducibility: Critical for Neurological Disease Modeling

The role of gangliosides in amyloid-β (Aβ) aggregation, a key event in Alzheimer's disease, is highly structure-specific. Studies have shown that different gangliosides can either promote or inhibit Aβ fibrillogenesis. For example, some reports indicate GM1 has the strongest seeding capacity for Aβ aggregation among major brain gangliosides (GM1, GD1a, GD1b, GT1b). The presence of isomeric impurities (e.g., GD1b in a GD1a preparation) or other ganglioside contaminants from a crude mixture can introduce uncontrolled variables, directly impacting aggregation kinetics and fibril morphology. Therefore, using highly pure, well-characterized GD1a is essential for reproducible and accurately interpretable results in neurodegenerative disease models.

| Evidence Dimension | Reproducibility in Aβ Aggregation Assays |

| Target Compound Data | Enables specific, reproducible measurement of GD1a's effect on Aβ aggregation kinetics. |

| Comparator Or Baseline | Crude ganglioside mixtures or isomerically contaminated products: Introduce confounding variables, leading to inconsistent and unreliable aggregation data. |

| Quantified Difference | Not directly quantifiable, but impacts assay validity and reproducibility. |

| Conditions | In vitro Thioflavin T (ThT) fluorescence assays or other methods for monitoring Aβ fibril formation. |

To achieve reproducible data in Alzheimer's or other protein aggregation studies, the purity of the specific ganglioside is a critical process parameter, making generic mixtures or poorly defined materials unsuitable.

Models of Myelination and Axon-Myelin Integrity

For constructing in vitro models to study the molecular interactions governing myelin sheath formation and stability. The specific requirement of GD1a for binding to myelin-associated glycoprotein (MAG) makes it the correct choice over other gangliosides like GM1 or GD1b for these applications.

Investigating Specific Neurotoxin-Receptor Interactions

When the research goal is to characterize the binding kinetics and functional consequences of specific bacterial toxins (e.g., botulinum, cholera) with their neuronal receptors. The distinct binding affinity of GD1a compared to isomers and precursors necessitates its use for accurate quantitative analysis.

Reproducible Studies in Neurodegenerative Disease

In assays modeling Alzheimer's or Parkinson's disease, where protein aggregation is modulated by specific lipid interactions. Using highly-purified GD1a ensures that observed effects on amyloid-β or α-synuclein aggregation are attributable to GD1a alone, avoiding confounding results from contaminants present in generic ganglioside mixtures.

Diagnostic Assay and Autoimmune Neuropathy Research

As a specific antigen standard in ELISAs and other immunoassays for detecting autoantibodies. Antibodies against GD1a are associated with certain variants of Guillain-Barré syndrome (GBS), making purified GD1a essential for developing reliable diagnostic tools and for research into the pathology of these autoimmune neuropathies.

Application Fit

References

- [2] Tsukamoto, K., et al. (1998). Ganglioside GT1b as a complementary receptor component for Clostridium botulinum neurotoxins. Microbial pathogenesis, 25(4), 213–219.

- [3] Sturgill, E. R., et al. (2012). Biosynthesis of the major brain gangliosides GD1a and GT1b. Glycobiology, 22(10), 1289–1301.

- [5] MacKenzie, C. R., et al. (1997). Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance. Biochemistry, 36(19), 5661–5670.

- [13] Ledeen, R. W., & Wu, G. (2018). The Role of Lipid Environment in Ganglioside GM1-Induced Amyloid β Aggregation. International journal of molecular sciences, 19(8), 2235.

- [15] Yang, L. J., et al. (1996). Gangliosides are neuronal ligands for myelin-associated glycoprotein. Proceedings of the National Academy of Sciences of the United States of America, 93(2), 814–818.

- [17] Gong, B., et al. (2023). Ganglioside GM1 and the Central Nervous System. International Journal of Molecular Sciences, 24(11), 9516.

- [28] Ganglioside (Asialo-GM1, GM1, GM2, GD1a, GD1b, and GQ1b) Antibodies. ARUP Laboratories.

- [29] Ganglioside Profile (GM1, GM2, GM3, GD1a, GD1b, GT1b & GQ1b) Abs, IgG Qualitative, Serum. MedLabs.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types